Potency Divergence at α7 Nicotinic Receptors: Choline vs. Acetylcholine
Hydroxytrimethylaminium (choline) is a low-potency agonist at the human α7 nicotinic acetylcholine receptor (nAChR), with an EC₅₀ of 400-500 µM. In a direct head-to-head comparison using net charge analysis, its potency was found to be approximately 10-fold lower than that of its acetylated analog, acetylcholine (ACh). The rank order of agonist potency for both human and rat α7 receptors was consistently 4-MeO-CA > 4OH-GTS-21 > GTS-21 > cytisine > ACh > choline [1].
| Evidence Dimension | Agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 400-500 µM |
| Comparator Or Baseline | Acetylcholine (ACh): ~40-50 µM |
| Quantified Difference | Approximately 10-fold lower potency |
| Conditions | Human α7 nAChR expressed in Xenopus oocytes; net charge analysis assay |
Why This Matters
This quantifiable difference in receptor activation is critical for experimental design in neuropharmacology; using choline as a substitute for ACh will yield a distinct pharmacological profile and should not be considered interchangeable.
- [1] Papke, R. L., & Porter Papke, J. K. (2002). Comparative pharmacology of rat and human alpha7 nAChR conducted with net charge analysis. British Journal of Pharmacology, 137(1), 49-61. https://doi.org/10.1038/sj.bjp.0704833 View Source
